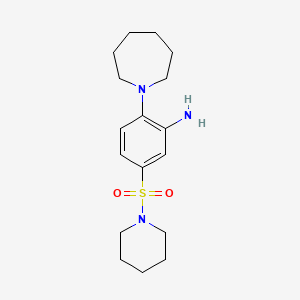

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline, also known as AP5PS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AP5PS is a versatile molecule that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis of Piperidine and Indolizidine Derivatives

One study outlines a flexible approach for synthesizing trisubstituted piperidines and indolizidines, demonstrating the use of aza-Achmatowicz oxidation followed by conjugate addition and nucleophile addition to a transient N-sulfonyliminium ion. This methodology facilitated the synthesis of complex alkaloid structures, highlighting the compound's utility in synthesizing biologically relevant molecules (Harris & Padwa, 2003).

Antidepressant and Anxiolytic Effects

Another study investigated the potential anxiolytic and antidepressant effects of a selective 5-HT7 receptor antagonist, focusing on its intrahippocampal administration to rats. The study's findings contribute to understanding the neuroanatomical structures involved in the compound's anxiolytic and antidepressant activity, underscoring the relevance of such derivatives in neuroscience research (Wesołowska, Nikiforuk, & Stachowicz, 2006).

Multicomponent Cycloaddition Reactions

Research on multicomponent [5 + 2] cycloaddition reactions for synthesizing 1,4-diazepines demonstrated the formation of biologically active compounds through the efficient preparation of air-stable azomethine ylides. This study showcases the compound's utility in facilitating complex cycloaddition reactions, contributing to the synthesis of compounds with potential biological activities (Lee, Han, Shin, & Yoo, 2014).

Synthesis of Carboxylated Aza-ring Derivatives

A methodological study described the synthesis of 2-carboxylated aza-rings through selective monohalogenation and ring contraction of N-sulfonyl lactams. This process underscores the versatility of related compounds in synthesizing aza-ring derivatives, which are significant in medicinal chemistry (Sirindil et al., 2017).

Applications in Isosteres Design

A review on the applications of piperazine isosteres, including derivatives of the compound , highlighted their role in designing biologically active compounds. These heterocycles serve as scaffolding, terminal elements, or solubilizing components in drug design, emphasizing their broad utility in medicinal chemistry (Meanwell & Loiseleur, 2022).

Propiedades

IUPAC Name |

2-(azepan-1-yl)-5-piperidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c18-16-14-15(23(21,22)20-12-6-3-7-13-20)8-9-17(16)19-10-4-1-2-5-11-19/h8-9,14H,1-7,10-13,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGKUXVYOYTVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)

![5-Naphthalen-1-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2835929.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)

![Ethyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2835932.png)

![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)

![N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2835939.png)

![2-Cyano-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2835941.png)